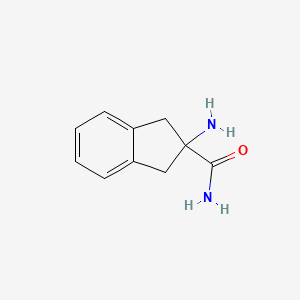

2-Aminoindane-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Aminoindane-2-carboxamide, also known as 2-AI, is a research chemical with applications in neurologic disorders and psychotherapy . It has also been sold as a designer drug . It acts as a selective substrate for NET and DAT . Synthetic aminoindanes were originally developed in the context of anti-Parkinsonian drugs as a metabolite of rasagiline and as a tool to be used in psychotherapy .

Molecular Structure Analysis

The structure of 2-aminoindane-2-phosphonic acid (AIP) was studied using X-ray crystallography, NMR spectroscopy, molecular modelling, IR spectroscopy, and potentiometric titration .Chemical Reactions Analysis

HPLC analysis of street samples reveals that “Synthacaine” comprises a mixture of methiopropamine (MPA) and 2-aminoindane (2-AI) .Applications De Recherche Scientifique

Novel Psychoactive Substances (NPSs)

Aminoindanes, including 2-aminoindane-2-carboxamide, are a class of Novel Psychoactive Substances (NPSs). They gained popularity on the recreational drug market, particularly after the ban of mephedrone and other synthetic cathinones in the UK in 2010 .

Amphetamine Analog

2-aminoindane is an amphetamine analog with a rigid conformation due to a bridge between the α-carbon and the aromatic ring . This structural feature could influence its pharmacological properties and effects.

Anti-Parkinsonian Drugs

Aminoindanes were first synthesized for medical use, such as anti-Parkinsonian drugs . This suggests potential neuroprotective or neuromodulatory applications.

Psychotherapy Facilitators

Aminoindanes were also considered as potential compounds facilitating psychotherapy . This could be related to their effects on mood and cognition.

Serotonin Syndrome Risk

The mechanisms of action of aminoindanes, primarily via serotonin, mean that they may pose a significant risk of serotonin syndrome at high doses or when combined with other drugs . This is important for understanding their safety profile and potential risks.

Enzyme Inhibitors

The presence of the carboxamide moiety in indole derivatives, including 2-aminoindane-2-carboxamide, causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . This suggests potential applications in the development of new drugs targeting specific enzymes.

VEGFR-2 Inhibitory Effects

Some derivatives of 2-aminoindane-2-carboxamide have shown potent VEGFR-2 inhibitory effects . This suggests potential applications in cancer therapy, as VEGFR-2 is a key target in anti-angiogenic therapy.

HIV-1 and Renin Enzyme Inhibitors

Indole 2 and 3-carboxamide derivatives, including 2-aminoindane-2-carboxamide, have been investigated for their inhibitory effects against HIV-1 and renin enzyme . This suggests potential applications in the treatment of HIV/AIDS and hypertension.

Mécanisme D'action

Target of Action

2-Aminoindane-2-carboxamide, also known as 2-Aminoindane-2-carboxamide or 2-amino-1,3-dihydroindene-2-carboxamide, is a research chemical with applications in neurologic disorders and psychotherapy . The compound’s primary targets are the Norepinephrine Transporter (NET) and the Dopamine Transporter (DAT) . These transporters play a crucial role in the reuptake of norepinephrine and dopamine, respectively, from the synaptic cleft back into the presynaptic neuron, thus terminating the signal of the neurotransmitter .

Mode of Action

The compound acts as a selective substrate for NET and DAT . It binds to these transporters and inhibits their function, leading to an increase in the concentration of norepinephrine and dopamine in the synaptic cleft . This results in prolonged signal transmission and enhanced stimulation of post-synaptic neurons .

Biochemical Pathways

The biochemical pathways affected by 2-Aminoindane-2-carboxamide primarily involve the norepinephrine and dopamine neurotransmitter systems . By inhibiting the reuptake of these neurotransmitters, the compound affects various downstream effects related to mood, cognition, and motor control .

Pharmacokinetics

It is known that the compound is administered orally . The onset of the desired effects is reported to occur within 10–30 minutes , with an overall duration lasting 1–4 hours .

Result of Action

The molecular and cellular effects of 2-Aminoindane-2-carboxamide’s action primarily involve the enhancement of norepinephrine and dopamine neurotransmission . This can lead to various physiological and psychological effects, including increased alertness, euphoria, and changes in perception .

Action Environment

The action, efficacy, and stability of 2-Aminoindane-2-carboxamide can be influenced by various environmental factors. These may include the presence of other substances, the user’s physiological state, and the specific context in which the compound is used . .

Safety and Hazards

2-AI is not scheduled at the federal level in the United States, but may be considered an analog of amphetamine, in which case purchase, sale, or possession could be prosecuted under the Federal Analog Act . The safety data sheet for 2-Aminoindan-2-carboxylic acid hydrate indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Orientations Futures

Propriétés

IUPAC Name |

2-amino-1,3-dihydroindene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-9(13)10(12)5-7-3-1-2-4-8(7)6-10/h1-4H,5-6,12H2,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYVNOQNYJLAPSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CC1(C(=O)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2,3-dihydro-1H-indene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2-(3,5-dimethylphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide](/img/structure/B2828001.png)

![N-(2-furylmethyl)-2-[(7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)thio]acetamide](/img/no-structure.png)

![methyl 2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2828006.png)

![N,4-dimethyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)quinolin-2-amine](/img/structure/B2828009.png)

![1-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]-1-ethanone](/img/structure/B2828013.png)

![2-(benzylthio)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2828014.png)

![2-[(4-Nitrophenoxy)methyl]furan](/img/structure/B2828016.png)

![7,7-Difluoro-2-azaspiro[3.5]nonane trifluoroacetic acid](/img/structure/B2828017.png)

![8-[(4-Methoxyphenyl)methylamino]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B2828019.png)

![hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one](/img/structure/B2828020.png)

![5-bromo-N-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-2-furamide](/img/structure/B2828022.png)

![N-(2,3-dichlorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide](/img/structure/B2828024.png)